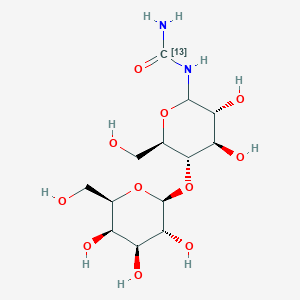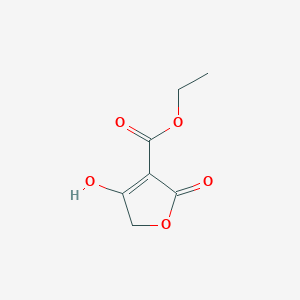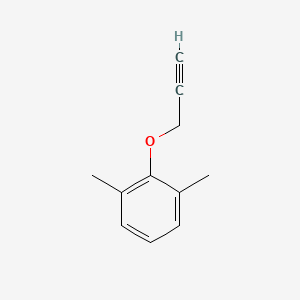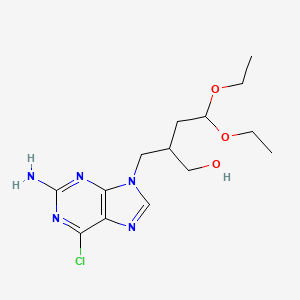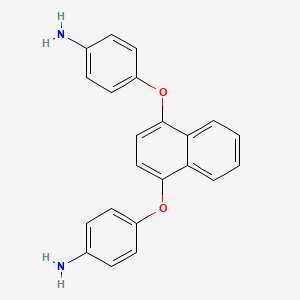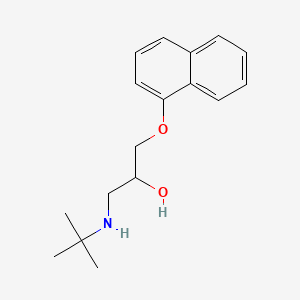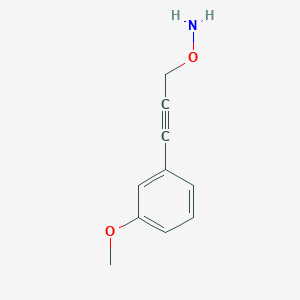
O-(3-(3-methoxyphenyl)-2-propynyl)hydroxylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves various experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods . A convenient reaction between N-acetylbenzamides and hydroxylamine hydrochloride at 80 °C in the presence of pyridine under microwave irradiation has been described . This method leads to the formation of 3-methyl-5-aryl-1,2,4-oxadiazole compounds .Molecular Structure Analysis
The molecular structure of similar compounds is obtained using the density functional theory (DFT) method to get the optimized structure using the B3LYP/6-311+ +G(d,p) basis set . The computed geometrical parameters are compared with experimental data .Chemical Reactions Analysis
Analogous to the behavior of hydroxylamine, methoxyamine condenses with ketones and aldehydes to give imines . Methoxyamine is used as a synthon for NH2+ .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .Applications De Recherche Scientifique
Metabolism by Cytochrome P450 Enzymes
O-(3-(3-methoxyphenyl)-2-propynyl)hydroxylamine, also known as N-(2-methoxyphenyl)hydroxylamine, is metabolized by human hepatic microsomal enzymes, predominantly to o-anisidine, which is a parent carcinogen. This study aimed to investigate the metabolism of this compound by human hepatic microsomes and identify the major microsomal enzymes involved. It was found that the compound is predominantly metabolized to o-anisidine, and other minor products were also identified. The enzymes CYP3A4, 2E1, and 2C were attributed to the main activity for this metabolic step in human liver (Naiman, Martínková, Schmeiser, Frei, & Stiborová, 2011).
Rat Hepatic Microsomes Metabolism
A similar study on rat hepatic microsomes found that N-(2-methoxyphenyl)hydroxylamine is also metabolized predominantly to o-anisidine. This study aimed to identify the major microsomal enzymes participating in this process in rats. The study concluded that CYP2C, followed by CYP2E1, 2D, and 2A, are the major enzymes participating in this process in rat liver (Naiman, Frei, & Stiborová, 2010).
Genotoxicity and DNA Adduct Formation
The compound is responsible for the genotoxicity of two industrial and environmental pollutants and bladder carcinogens, viz. 2-methoxyaniline (o-anisidine) and 2-methoxynitrobenzene (o-nitroanisole), by forming three deoxyguanosine adducts in DNA. This study investigated the ability of rat hepatic microsomes to metabolize these metabolites. The results suggest that the genotoxicity of N-(2-methoxyphenyl)hydroxylamine is dictated by its spontaneous decomposition to nitrenium/carbenium ions generating DNA adducts and by its susceptibility to metabolism by CYP enzymes (Naiman, Hodek, Liberda, Schmeiser, Frei, & Stiborová, 2010).
Other Relevant Studies
Hydroxylamine Reactions
Hydroxylamine reacts with diphenylphosphinic chloride to give O-(diphenylphosphinyl)hydroxylamine and other related compounds. This study explored the characteristic chemical reactions of these compounds, highlighting their potential utility in various chemical applications (Harger, 1982).
Formation of DNA Adducts
A study on 2-Methoxyaniline (o-anisidine) revealed that it forms DNA adducts in several organs of rats, especially in the urinary bladder. The adducts were identified as deoxyguanosine adducts formed by N-(2-methoxyphenyl)hydroxylamine (Naiman, Dračínský, Hodek, Martínková, Schmeiser, Frei, & Stiborová, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
O-[3-(3-methoxyphenyl)prop-2-ynyl]hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-10-6-2-4-9(8-10)5-3-7-13-11/h2,4,6,8H,7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUHJHLSLWAHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C#CCON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4''-Bis(bis(4-formylphenyl)amino)-[1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde](/img/structure/B3325303.png)


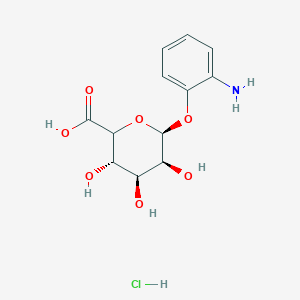
![Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B3325329.png)


